![molecular formula C13H16F3N3O B3167600 2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline CAS No. 923176-14-1](/img/structure/B3167600.png)
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline
Overview
Description
“2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline” is a chemical compound with the molecular formula C13H16F3N3O and a molecular weight of 287.28 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis
The predicted melting point of this compound is 144.27°C, and its boiling point is approximately 389.7°C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a refractive index of n20D 1.54 .Scientific Research Applications
Proteomics Research
“2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
Crystal Structure Analysis
The compound can be used in crystal structure analysis . Understanding the crystal structure of a material is a key step in determining its physical and chemical properties. This compound, with its unique molecular structure, can contribute to the development of new materials with desired properties .
Synthesis of Cyclic H-Phosphonates
This compound can be used in the synthesis of various cyclic H-phosphonates . Cyclic H-phosphonates are important intermediates in the synthesis of a variety of biologically active compounds .
Acylation Reactions
The trifluoroethyl group in the compound can be used as an acylation reagent in reactions, including transesterification, amidation, and kinetic resolution of aliphatic amines . Acylation is a critical process in organic synthesis, and this compound can enhance the efficiency and selectivity of these reactions .
Electrolyte Additive
The tris (2,2,2-trifluoroethyl)phosphite (TTFP) additive in the compound can be used in electrolyte solutions . This additive can improve the performance of lithium-ion batteries by enhancing the stability of the electrolyte and reducing the formation of detrimental side products .
Antibacterial Activities
The compound can be used in the synthesis of polyglycerol, sucrose, and steroid fatty acid esters, which have shown antioxidative or antibacterial activities . This can lead to the development of new antibacterial agents for medical and pharmaceutical applications .
properties
IUPAC Name |
(2-aminophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-18-5-7-19(8-6-18)12(20)10-3-1-2-4-11(10)17/h1-4H,5-9,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHPUEFSFVJHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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